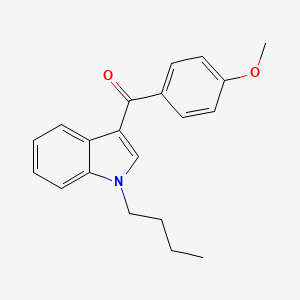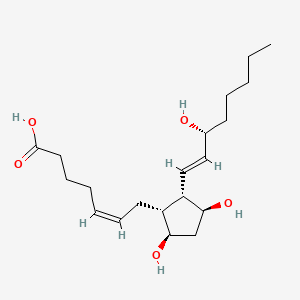
RCS-4-C4 homolog
Descripción general
Descripción
RCS-4-C4 homolog is a cannabimimetic compound similar to JWH 018, a potent cannabinoid receptor agonist . It is identical to RCS-4 except the N-1 alkyl chain length has been shortened from C5 to C4 . It has also been detected in herbal blends .
Molecular Structure Analysis
The molecular formula of RCS-4-C4 homolog is C20H21NO2 . It contains total 46 bond(s); 25 non-H bond(s), 17 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aromatic), 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
RCS-4-C4 homolog is a crystalline solid . It has a molecular weight of 307.4 . It is soluble in DMF and DMSO at 1 mg/ml, and in ethanol at 0.3 mg/ml .Aplicaciones Científicas De Investigación
Complex Gene Variations in the RCCX Module : Research by Blanchong et al. (2000) discusses the complex gene variations in the RCCX module, which includes C4 genes, and their implications for gene dosage and susceptibility to certain diseases (Blanchong et al., 2000).
Real-Time PCR Assays for C4 CNVs : Wu et al. (2007) developed real-time PCR assays to accurately determine copy number variations (CNVs) of C4A, C4B, and RCCX modules, elucidating their variations in different populations (Wu et al., 2007).
Homology in Cellular Oncogenes : Kuff et al. (1983) explored the homology between an endogenous viral LTR and sequences inserted in an activated cellular oncogene, providing insights into genetic rearrangements relevant to RCS-4-C4 homolog studies (Kuff et al., 1983).
Genetic Sophistication of C4 and RCCX Modules : Chung et al. (2002) investigated the genetic sophistication of complement components C4A and C4B, and the RCCX modules, highlighting the diversity and potential health implications of these genetic structures (Chung et al., 2002).
Characterization of RCCX CNVs and MHC Haplotypes : Banlaki et al. (2012) provided a fine-tuned characterization of RCCX CNVs and their relationship with extended MHC haplotypes, which is crucial for understanding the genetic background of various diseases (Banlaki et al., 2012).
Molecular Basis of Complement C4 Deficiency in SLE Patients : Wu et al. (2009) studied the molecular basis of complete complement C4 deficiency in two North-African families with systemic lupus erythematosus (SLE), providing insights into the genetic causes of autoimmune diseases (Wu et al., 2009).
Propiedades
IUPAC Name |
(1-butylindol-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-4-13-21-14-18(17-7-5-6-8-19(17)21)20(22)15-9-11-16(23-2)12-10-15/h5-12,14H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUAOVLJFCJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018143 | |
| Record name | (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RCS-4-C4 homolog | |
CAS RN |
1345966-77-9 | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxyphenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RCS-4 C4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYD20N5YL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)

![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)


![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)